2,3-Dihydroxypropyl acetate
CAS No.: 1335-58-6
Cat. No.: VC20983096
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335-58-6 |
|---|---|
| Molecular Formula | C5H10O4 |
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl acetate |
| Standard InChI | InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 |
| Standard InChI Key | KMZHZAAOEWVPSE-UHFFFAOYSA-N |
| Impurities | OFTEN CONTAMINATED WITH GLYCERIN. |
| SMILES | CC(=O)OCC(CO)O |
| Canonical SMILES | CC(=O)OCC(CO)O |
| Boiling Point | 316 °F at 16.5 mm Hg (NTP, 1992) 129-131 °C @ 3 MM HG |
| Colorform | COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW Thick liquid |
| Flash Point | greater than 201.2 °F (NTP, 1992) |
| Melting Point | FP: -78 °C |
Introduction
Chemical Structure and Identification
2,3-Dihydroxypropyl acetate, also known as glyceryl monoacetate or monoacetin, is an organic compound belonging to the class of 1-monoacylglycerols. It is characterized by a glycerol backbone with an acetate group attached to the first carbon (C1) and hydroxyl groups on the second and third carbons (C2 and C3). The compound's structural and identification parameters are summarized in Table 1.
Table 1: Chemical Identification and Structural Parameters of 2,3-Dihydroxypropyl Acetate
Physical and Chemical Properties
The physical and chemical properties of 2,3-dihydroxypropyl acetate are crucial for understanding its behavior in various applications. These properties, compiled from multiple sources, are presented in Table 2.
Table 2: Physical and Chemical Properties of 2,3-Dihydroxypropyl Acetate
Synthesis and Production Methods
2,3-Dihydroxypropyl acetate can be synthesized through several methods, primarily involving esterification reactions of glycerol.
Laboratory Synthesis
The compound is typically synthesized through the esterification of glycerol with acetic acid or acetic anhydride. This reaction commonly employs an acid catalyst such as sulfuric acid, with optimal reaction conditions maintained at 80-120°C for 30-180 minutes under constant stirring.
Industrial Production
In industrial settings, the production of 2,3-dihydroxypropyl acetate involves:
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Continuous feeding of glycerol and acetic acid into a reactor
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Catalysis using acidic resin
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Purification through distillation to remove unreacted starting materials and by-products
For solvent-free methods, microwave-assisted synthesis (200-400 W) using glycerol derivatives like glycidol has demonstrated improved efficiency, reducing reaction time and energy consumption.
Biological Activities and Pharmacological Properties
Research has identified several significant biological activities associated with 2,3-dihydroxypropyl acetate, making it relevant for pharmaceutical and antimicrobial applications.
Antimicrobial Properties
2,3-Dihydroxypropyl acetate demonstrates notable antimicrobial activity against various microorganisms:
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Effective against both Gram-positive and Gram-negative bacteria
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Inhibits fungal growth, including Candida albicans
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Mechanism involves affecting cell membrane permeability
Studies have shown minimum inhibitory concentration (MIC) values ranging from 0.5-2.0 mg/mL in bacterial and fungal inhibition assays, including activity against Bacillus subtilis.
ADMET Properties and Toxicological Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2,3-dihydroxypropyl acetate have been computationally predicted using advanced modeling tools. These predictions provide insights into its safety and pharmacokinetic behavior.
Table 3: ADMET Properties of 2,3-Dihydroxypropyl Acetate
Metabolic Interactions
Computational predictions regarding metabolic enzyme interactions include:
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Low probability of inhibiting major CYP enzymes (CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2)
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Unlikely to be a substrate for CYP3A4, CYP2C9, or CYP2D6
Toxicity Profile
Predicted toxicological properties provide important safety considerations:
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Eye irritation potential (92.78% probability)
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Low skin sensitization risk (7.73% probability)
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Potential Ames mutagenicity (63.00% probability)
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Low carcinogenicity risk (24.00% probability)
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Minimal reproductive toxicity (18.89% probability)
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May cause skin irritation and serious eye irritation
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Potentially harmful to aquatic life with long-lasting effects
These computational predictions serve as preliminary assessments and should be complemented by experimental validation for comprehensive safety evaluation.
Occurrence and Identification in Biological Samples
Natural Occurrence
While traditionally classified as non-naturally occurring, recent studies have identified 2,3-dihydroxypropyl acetate in various natural sources:
Presence in Human Metabolome
2,3-Dihydroxypropyl acetate has been identified in human biological samples:
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Detected in human blood as reported in metabolomic studies
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Considered part of the human exposome—a collection of environmental exposures
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Detected due to external exposure rather than endogenous biosynthesis
Industrial and Research Applications
The unique structural and chemical properties of 2,3-dihydroxypropyl acetate make it valuable across multiple industrial and research domains.
Pharmaceutical Applications
In pharmaceutical research, 2,3-dihydroxypropyl acetate has shown potential in:
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Drug delivery systems, leveraging its amphiphilic properties
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Formulation of pharmaceuticals as a solubilizing agent
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Potential use in antiviral formulations, related to derivatives showing broad-spectrum antiviral activity
Biochemical Research
The compound has been utilized in various biochemical research applications:
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As a ligand in protein binding studies
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In computational assessment of molecular interactions with plasma proteins
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As a reference compound for α-1-acid glycoprotein binding studies
Industrial Uses
Industrial applications leverage the physicochemical properties of 2,3-dihydroxypropyl acetate:
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As a solvent in various formulations
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As an emulsifier due to its amphiphilic structure
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In polymer chemistry, where related compounds are used in epoxy resin production
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